The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique InChI key (XHJURMLLAYXAMK-UHFFFAOYSA-N) and CAS number (868395-53-3) . Its classification as an organic compound places it within the realm of synthetic chemistry, particularly in the study of pyridine derivatives.
The synthesis of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile can be achieved through several methods, with one common approach being the Knoevenagel condensation. This reaction typically involves the following steps:
The molecular structure of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile can be described in terms of its functional groups and geometric configuration:
The molecular formula is , with a molecular weight of approximately 164.17 g/mol. The compound's InChI representation is InChI=1S/C9H8N2O/c1-7-3-2-4-8(11-7)9(12)5-6-10/h2-4H,5H2,1H3
.
3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile participates in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and minimize side products.
The mechanism of action for 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile primarily revolves around its interactions with biological targets:
Studies indicate that derivatives of this compound show potential biological activity, suggesting further exploration into its pharmacological properties .
The physical and chemical properties of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile include:
Property | Value |
---|---|
Molecular Weight | 164.17 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The applications of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile span across various fields:
Ongoing research continues to explore the potential therapeutic applications and industrial uses of this compound, highlighting its significance in both academic and commercial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2